![molecular formula C9H21O3Sb B230909 Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 16978-01-1](/img/structure/B230909.png)

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

Descripción general

Descripción

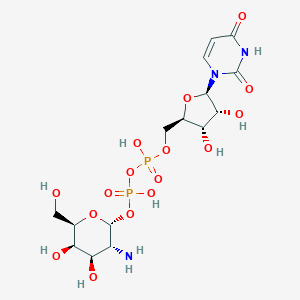

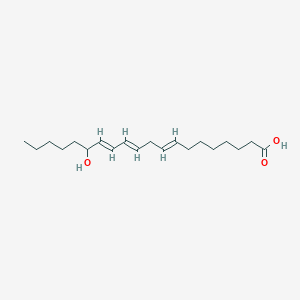

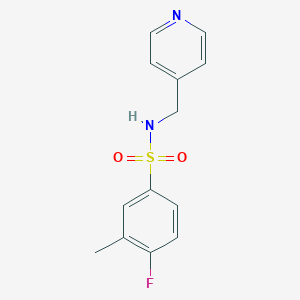

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a chemical compound with the molecular formula C13H18O4 . It is a derivative of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate was synthesized from norbornene dicarboxylic anhydride by neutralization hydrolysis and catalytic hydrogenation . Another study reported the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives via an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis

The molecular structure of Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 238.2796 .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be inferred from its molecular structure. It has a molecular weight of 238.2796 .Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Compounds : It serves as an intermediate in the synthesis of compounds like Bicyclo[2.1.0]pentane (Gassman & Mansfield, 2003).

Copolymerization : Utilized in alternating copolymerizations with carbon monoxide, leading to the formation of materials like poly(ketovinylene) (Safir & Novak, 1998).

Nucleating Agents in Polypropylene : Acts as a nucleating agent to improve polypropylene's clarity and crystallization temperature (Yang Ying-jie, 2012).

Stereochemistry Analysis : Used to study the stereochemistry of various methyl-substituted bicyclo[2.2.1]heptane derivatives (Yuasa et al., 2000).

Synthesis of Polyacetylene : Serves as a precursor for polyacetylene production through retro Diels-Alder reactions (Safir & Novak, 1993).

Antimicrobial Applications : Shows bactericidal and fungicidal activity in lubricating oils and fluids (Alimardanov et al., 2018).

Chiral Building Blocks : Effective in enantioselective synthesis of half-esters, useful for the synthesis of various natural products (Ohtani et al., 1991).

Synthesis of Polyimides : Used in the production of polyimides with high thermal decomposition and low glass transition temperatures, indicating potential in material science applications (Qing Feng-ling, 2007).

Monohydrolysis Reactions : Demonstrates selectivity in monohydrolysis reactions, indicating its utility in organic synthesis (Niwayama & Hiraga, 2003).

Synthesis of Santalenes and Santalols : Facilitates the chiral synthesis of bicyclic sesquiterpenes such as santalenes (Arai et al., 1986).

Donor−Acceptor-Substituted Derivatives : Useful in synthesizing donor−acceptor-substituted derivatives for study in electronic and photophysical properties (Altmayer et al., 2001).

Chemical Shift Analysis in NMR : Provides data for understanding substituent effects in NMR chemical shift analysis (Lippmaa et al., 1976).

Study of Enolates : Used in homenolization studies and methylation of enolates (Werstiuk et al., 1992).

Polymer Plasticizers : Found to be efficient as plasticizers in poly(vinyl chloride) polymers (Mamedov, 2001).

Synthesis of Alicyclic Polyimides : Facilitates the synthesis of fully alicyclic polyimides, indicating its use in advanced polymer development (Matsumoto, 2001).

Development of Nonaromatic Polyimides : Contributes to the synthesis of nonaromatic polyimides with unique optical and mechanical properties (Matsumoto, 1999).

Enantioselective Catalysis : Used in the catalytic enantioselective addition of diethylzinc to benzaldehydes (Nevalainen & Nevalainen, 2001).

Synthesis of Conformationally Restricted Analogs : Assists in synthesizing conformationally restricted analogs of amino acids, relevant in biochemical studies (Glass et al., 1990).

Propiedades

IUPAC Name |

diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPNQIAJKKZJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633471 | |

| Record name | Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16978-01-1 | |

| Record name | Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

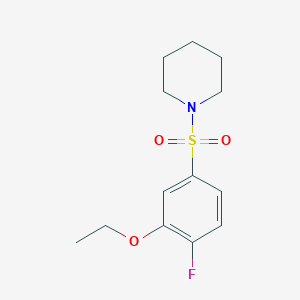

![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)